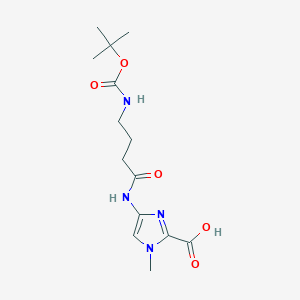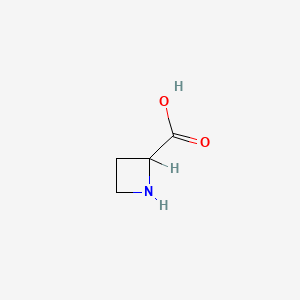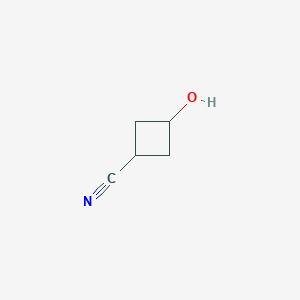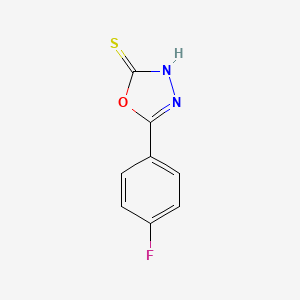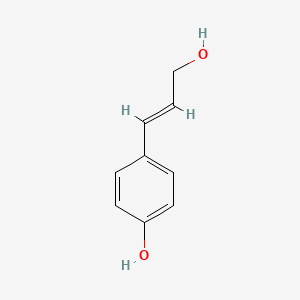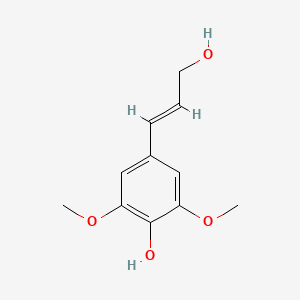
Ibritumomab
Vue d'ensemble
Description
Ibritumomab tiuxetan is a monoclonal antibody used in radioimmunotherapy for the treatment of non-Hodgkin’s lymphoma. It is a murine IgG1 antibody that targets the CD20 antigen found on the surface of B cells. The compound is conjugated with the chelator tiuxetan, which allows it to be labeled with radioactive isotopes such as yttrium-90 or indium-111 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ibritumomab tiuxetan is synthesized by conjugating the monoclonal antibody this compound with the chelator tiuxetan. The process involves several steps:
Antibody Production: this compound is produced in Chinese hamster ovary cells.
Chelator Conjugation: Tiuxetan, a derivative of diethylenetriaminepentaacetic acid (DTPA), is conjugated to this compound through a stable thiourea bond
Industrial Production Methods
The industrial production of this compound tiuxetan involves large-scale cell culture techniques to produce the monoclonal antibody, followed by purification and conjugation with tiuxetan. The final product is formulated as a kit for radiolabeling with yttrium-90 or indium-111 .
Analyse Des Réactions Chimiques
Types of Reactions
Ibritumomab tiuxetan primarily undergoes:
Radiolabeling Reactions: The chelator tiuxetan binds to radioactive isotopes such as yttrium-90 or indium-111.
Binding Reactions: The antibody binds specifically to the CD20 antigen on B cells
Common Reagents and Conditions
Radiolabeling: Yttrium-90 or indium-111 is used in the presence of tiuxetan under controlled conditions to ensure stable binding.
Binding: The antibody binds to CD20 under physiological conditions, typically in a clinical setting
Major Products Formed
Applications De Recherche Scientifique
Ibritumomab tiuxetan has several applications in scientific research:
Medicine: It is used in the treatment of B-cell non-Hodgkin’s lymphoma, particularly in patients who have relapsed or are refractory to other treatments
Biology: The compound is used to study the mechanisms of B-cell depletion and the effects of targeted radiation therapy
Chemistry: Research on the conjugation chemistry of monoclonal antibodies and chelators is ongoing to improve the stability and efficacy of radioimmunotherapy agents
Mécanisme D'action
Ibritumomab tiuxetan exerts its effects through a combination of mechanisms:
Antibody Binding: The Fab segment of this compound binds to the CD20 antigen on B cells.
Radiation Delivery: The attached radioactive isotope (yttrium-90 or indium-111) emits beta particles, which induce cell death in the targeted B cells and neighboring cells
Immune-Mediated Cytotoxicity: The antibody can also trigger cell death through antibody-dependent cell-mediated cytotoxicity (ADCC), complement-dependent cytotoxicity (CDC), and apoptosis
Comparaison Avec Des Composés Similaires
Ibritumomab tiuxetan is often compared with other radioimmunotherapy agents such as tositumomab:
Tositumomab: Another anti-CD20 monoclonal antibody conjugated with iodine-131. .
Rituximab: A non-radioactive anti-CD20 monoclonal antibody used in combination with chemotherapy. .
Conclusion
This compound tiuxetan is a significant advancement in the treatment of non-Hodgkin’s lymphoma, combining the specificity of monoclonal antibodies with the therapeutic effects of targeted radiation. Its unique mechanism of action and applications in medicine and research make it a valuable tool in the fight against cancer.
Propriétés
IUPAC Name |
2-[[2-[bis(carboxymethyl)amino]-3-[4-(methylcarbamoylamino)phenyl]propyl]-[2-[bis(carboxymethyl)amino]propyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N5O11/c1-15(28(11-20(32)33)12-21(34)35)8-27(10-19(30)31)9-18(29(13-22(36)37)14-23(38)39)7-16-3-5-17(6-4-16)26-24(40)25-2/h3-6,15,18H,7-14H2,1-2H3,(H,30,31)(H,32,33)(H,34,35)(H,36,37)(H,38,39)(H2,25,26,40) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQWWZBSTRGEAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(CC(CC1=CC=C(C=C1)NC(=O)NC)N(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N5O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


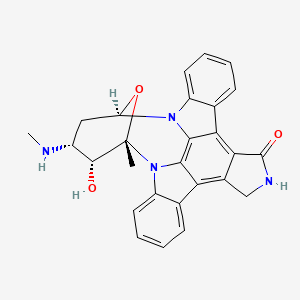


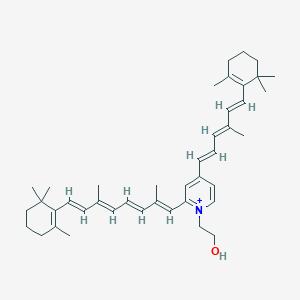
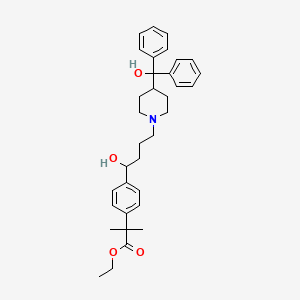
![[3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid](/img/structure/B3415386.png)
